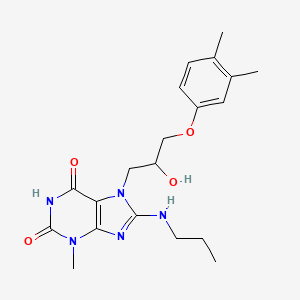
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a compound known for its significant applications in scientific research, particularly in the field of PROTAC (PROteolysis TArgeting Chimeras) research. This compound is a lenalidomide analog and is used for the recruitment of CRBN protein .
作用機序
Target of Action
The primary target of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is the cereblon protein (CRBN) . CRBN is a substrate receptor for the CRL4 ubiquitin ligase complex .
Mode of Action
This compound interacts with its target, CRBN, by binding to it . This binding leads to the recruitment of CRBN, which is a crucial step in the process of targeted protein degradation .
Biochemical Pathways
The binding of this compound to CRBN affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . The recruitment of CRBN leads to the ubiquitination and subsequent degradation of specific target proteins .
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in targeted protein degradation . By recruiting CRBN and promoting the degradation of specific proteins, this compound can influence various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, the pH of the environment, and the temperature . .
生化学分析
Biochemical Properties
It is known to be a lenalidomide analog, which suggests that it may interact with similar enzymes, proteins, and other biomolecules .
Molecular Mechanism
As a lenalidomide analog, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione involves several steps. One common synthetic route includes the reaction of phthalic anhydride with ammonia to form phthalimide, which is then reacted with piperidine-2,6-dione under specific conditions to yield the desired compound . The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the purity and yield of the product.
化学反応の分析
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in PROTAC research for the recruitment of CRBN protein, which is crucial for targeted protein degradation.
類似化合物との比較
3-(6-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is unique due to its specific structure and function. Similar compounds include:
Lenalidomide: Another lenalidomide analog with similar properties but different applications.
Thalidomide: A related compound with distinct therapeutic uses and a different safety profile.
Pomalidomide: Another analog used in the treatment of multiple myeloma.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in scientific research and therapeutic contexts.
特性
IUPAC Name |
3-(5-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNQECGHYBSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-74-8 |
Source


|
| Record name | 3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine](/img/structure/B2704039.png)

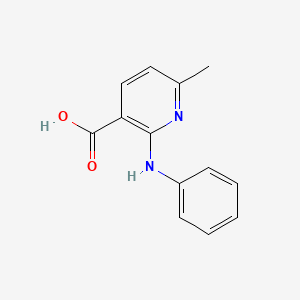
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)
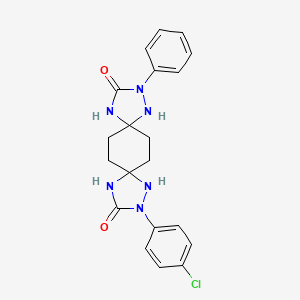
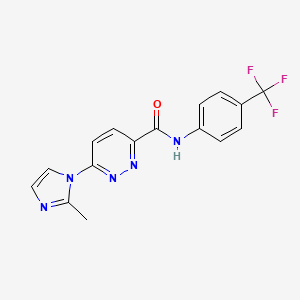
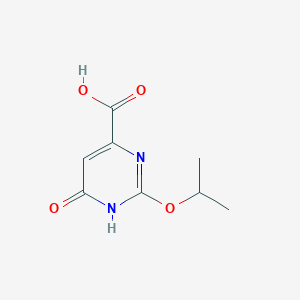
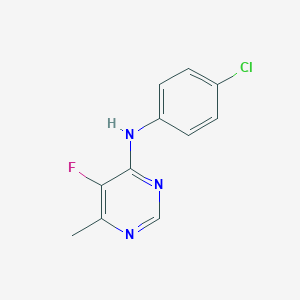
![N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2704052.png)
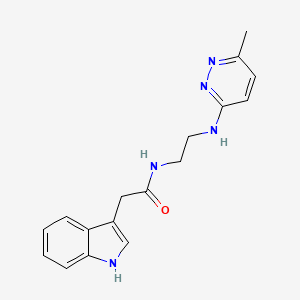
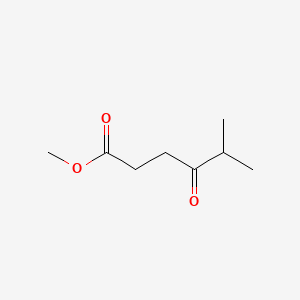
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-cyclopentanecarbonyl-1,4-diazepane](/img/structure/B2704060.png)
